Melem Melem Melem is a heptaazaphenalene.
Brand Name: Vulcanchem
CAS No.: 1502-47-2
VCID: VC20969011
InChI: InChI=1S/C6H6N10/c7-1-10-4-12-2(8)14-6-15-3(9)13-5(11-1)16(4)6/h(H6,7,8,9,10,11,12,13,14,15)
SMILES: C1(=NC2=NC(=N)N=C3N2C(=NC(=N3)N)N1)N
Molecular Formula: C6H6N10
Molecular Weight: 218.18 g/mol

Melem

CAS No.: 1502-47-2

Cat. No.: VC20969011

Molecular Formula: C6H6N10

Molecular Weight: 218.18 g/mol

* For research use only. Not for human or veterinary use.

Melem - 1502-47-2

Specification

CAS No. 1502-47-2
Molecular Formula C6H6N10
Molecular Weight 218.18 g/mol
IUPAC Name 11-imino-2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1(12),2,4,7,9-pentaene-3,7-diamine
Standard InChI InChI=1S/C6H6N10/c7-1-10-4-12-2(8)14-6-15-3(9)13-5(11-1)16(4)6/h(H6,7,8,9,10,11,12,13,14,15)
Standard InChI Key YSRVJVDFHZYRPA-UHFFFAOYSA-N
Isomeric SMILES C1(=NC2=NC(=NC3=NC(=NC(=N1)N23)N)N)N
SMILES C1(=NC2=NC(=N)N=C3N2C(=NC(=N3)N)N1)N
Canonical SMILES C1(=NC2=NC(=N)N=C3N2C(=NC(=N3)N)N1)N

Introduction

Chemical Structure and Properties

Molecular Structure

Melem features a heptazine core, also known as tri-s-triazine, which consists of three fused triazine rings forming a planar, symmetric structure. This core is decorated with three amino groups (-NH₂) positioned at the 2, 5, and 8 positions of the heptazine skeleton . The molecular structure exists predominantly in the triamino form rather than alternative tautomeric arrangements, as confirmed by detailed spectroscopic studies .
The nearly planar structure of the melem molecule facilitates efficient packing in the solid state, where molecules arrange themselves in parallel layers. This arrangement contributes to the compound's thermal stability and influences its optical and electronic properties. The presence of multiple nitrogen atoms in the structure creates opportunities for hydrogen bonding and other intermolecular interactions, which play crucial roles in crystal formation and the properties of bulk materials.

Physical Properties

Melem exhibits distinctive physical properties that reflect its molecular structure and solid-state arrangement. The compound is characterized by high thermal stability, remaining solid until it undergoes transformation to graphite-like carbon nitride materials at temperatures above 560°C .
Table 1: Physical Properties of Melem

PropertyValueReference
Molecular FormulaC₆H₆N₁₀
Molecular Weight218.179 g/mol
Density2.98 g/cm³
Boiling Point440.3°C at 760 mmHg
Flash Point220.1°C
Exact Mass218.078
Vapor Pressure5.95×10⁻⁸ mmHg at 25°C
Index of Refraction2.78
Transformation TemperatureAbove 560°C
The compound's high density and refractive index reflect its compact crystal structure and the presence of numerous nitrogen atoms. Its low vapor pressure indicates strong intermolecular forces in the solid state, consistent with the extensive hydrogen bonding network observed in crystal structures.

Chemical Properties

Melem demonstrates interesting chemical behavior, particularly in its ability to accept protons and form stable cationic species. The compound can accept up to three protons, yielding cations called melemium with the general formula [(NH₂)₃(C₆N₇Hₓ)]ˣ⁺ where x varies from 1 to 3 . These cations form the basis for various salts, including melemium sulfate, perchlorate, hydrogensulfate, and methylsulfonates.
The protonation can occur at any of the six outer nitrogen atoms of the heptazine core, resulting in multiple tautomeric forms with similar energies. This behavior reflects the compound's electron-rich nature and the presence of numerous nitrogen atoms capable of accepting protons. Additionally, melem undergoes thermal transformation at elevated temperatures (above 560°C), converting to graphite-like carbon nitride materials through further condensation reactions .

Synthesis and Preparation Methods

Thermal Decomposition Approaches

The primary method for synthesizing melem involves the thermal decomposition of simpler carbon-nitrogen-hydrogen compounds. This approach typically utilizes precursors such as melamine (C₃N₃(NH₂)₃), dicyandiamide (H₄C₂N₄), ammonium dicyanamide (NH₄[N(CN)₂]), or cyanamide (H₂CN₂) . The thermal treatment is conducted at temperatures ranging from 400 to 450°C, often in sealed glass ampules to control the reaction environment.
The thermal decomposition pathway involves a series of condensation reactions, where smaller molecules combine with the elimination of ammonia. The precursor molecules first form intermediate products before ultimately yielding melem. The choice of starting material and specific reaction conditions can influence the purity and crystallinity of the final product.

Reaction Conditions and Parameters

The successful synthesis of high-quality melem requires careful control of reaction parameters. Temperature control is particularly critical; the optimal range for melem formation lies between 400 and 450°C . At lower temperatures, the conversion remains incomplete, while higher temperatures risk further condensation to melon or graphitic carbon nitride.
The reaction environment also plays a crucial role in determining the outcome. Many syntheses employ sealed glass ampules to prevent the loss of volatile components and to maintain a controlled atmosphere during the thermal treatment. The duration of heating, heating rate, and cooling conditions can all influence the crystallinity and purity of the final product. Researchers have developed various optimized protocols to produce single-phase melem with high crystallinity for structural and property investigations .

Structural Characterization

Crystal Structure Analysis

The crystal structure of melem has been determined through X-ray powder diffractometry, revealing that it crystallizes in the monoclinic space group P2₁/c (No. 14) . The unit cell parameters include a = 739.92(1) pm, b = 865.28(3) pm, c = 1338.16(4) pm, β = 99.912(2)°, with four molecules per unit cell (Z = 4) .
In the solid state, melem molecules adopt a nearly planar configuration and arrange themselves in parallel layers. The interplanar distance between these molecular layers measures approximately 327 pm . This layered arrangement resembles that of graphitic materials, foreshadowing the compound's transformation to graphite-like carbon nitride at higher temperatures.
Within each layer, molecules form extensive networks of hydrogen bonds involving the amino groups and nitrogen atoms of the heptazine cores. These interactions stabilize the crystal structure and influence the compound's physical properties, including its thermal stability and optical behavior. The detailed structural analysis confirms that melem exists in the triamino form rather than alternative tautomeric arrangements .

Spectroscopic Characterization

Researchers have employed multiple spectroscopic techniques to elucidate the molecular structure and properties of melem. Detailed ¹³C and ¹⁵N MAS NMR investigations have provided valuable insights into the electronic environment of carbon and nitrogen atoms in the molecule . These studies have confirmed the triamino structure and provided information about the electronic distribution within the heptazine core.
CPPI (cross-polarization combined with polarization inversion) experiments have been particularly useful in distinguishing between different nitrogen environments and confirming the presence of the triamino form rather than alternative tautomers . Additional characterization has employed mass spectrometry, vibrational spectroscopy (IR and Raman), and photoluminescence measurements to build a comprehensive understanding of melem's molecular structure and properties.
Theoretical studies using density functional theory (DFT) and MP2 methods have complemented experimental investigations, enabling researchers to predict structural parameters and vibrational frequencies. These calculations have shown good agreement with experimental observations, validating the structural models and enhancing our understanding of melem's properties .

Derivatives and Related Compounds

Melemium Cations

One of the interesting chemical properties of melem is its ability to accept protons, forming cationic species known as melemium cations. These cations have the general formula [(NH₂)₃(C₆N₇Hₓ)]ˣ⁺, where x can range from 1 to 3, indicating the number of protons accepted by the melem molecule . The protonation can occur at any of the six outer nitrogen atoms of the heptazine core, resulting in multiple tautomeric forms with similar energies.
Several melemium salts have been synthesized and characterized, including melemium sulfate [(NH₂)₃(C₆N₇H₂)]SO₄·2H₂O, melemium perchlorate [(NH₂)₃(C₆N₇H)]ClO₄·H₂O, melemium hydrogensulfate (NH₂)₃(C₆N₇H₃)₃, and various melemium methylsulfonates . These compounds represent an expanded family of carbon nitride materials with potentially useful properties for applications in catalysis, ion exchange, and other fields.

Melem Hydrate

Melem hydrate (Mh) represents another important derivative formed when melem incorporates water molecules into its crystal structure. Recent research has succeeded in growing well-formed hexagonal prismatic single crystals of Mh (Mhr) measuring several tens of micrometers in length by carefully controlling hydration conditions . Additionally, researchers have discovered a parallelogram-shaped Mh single crystal (Mhp) with different crystal structure and optical properties compared to standard Mh and melem crystals .
The crystal structure of melem hydrate features a hydrogen-bonded heptazine framework that creates a porous structure capable of accommodating small molecules. This structure displays interesting hygroscopic properties; while dehydration significantly disrupts the crystal structure, the material can absorb moisture from the air, restoring its original crystal structure . This behavior suggests potential applications in humidity sensing or as a responsive material.
Melem hydrate also exhibits remarkable optical properties, including high photoluminescence quantum yield and long-lifetime delayed fluorescence, similar to melem crystal . These properties make it an interesting candidate for optoelectronic applications, potentially extending beyond the traditional uses of carbon nitride materials in catalysis.

Relationship to Other C-N-H Compounds

Melem occupies a central position in the family of carbon nitride compounds, representing an intermediate stage in the condensation pathway from simple molecules to complex graphitic structures. It is structurally related to several other important compounds in this family:

  • Triazine (H₃C₃N₃): A simpler compound with a single C-N ring

  • Melamine ((NH₂)₃(C₃N₃)): Triamino triazine, a precursor to melem

  • Melam (((NH₂)₂(C₃N₃))₂NH): A condensation dimer of melamine

  • Melon ((NH₂)(NH(C₆N₇H)NH)H): A condensation oligomer of melem

  • Graphitic carbon nitride (g-C₃N₄): The ultimate product of thermal condensation
    This sequence represents a progression of increasing condensation and structural complexity, with melem serving as a pivotal intermediate that bridges the simpler triazine-based compounds and the more complex polymeric structures. Understanding melem's structure and properties provides valuable insights into the formation mechanisms and characteristics of the entire carbon nitride family.

Optical and Electronic Properties

Photoluminescence Characteristics

Applications and Future Prospects

Role in Carbon Nitride Chemistry

Beyond its direct applications, melem serves as a valuable model compound for understanding the broader family of carbon nitride materials. As an intermediate in the thermal condensation pathway from melamine to graphitic carbon nitride, melem provides insights into the formation mechanisms, structural evolution, and property development in these materials . Graphitic carbon nitride (g-C₃N₄) has emerged as an important photocatalyst for water splitting, CO₂ reduction, and other environmental applications. Understanding the structure-property relationships in melem helps researchers design and optimize these advanced materials. The optical properties of melem, particularly its high photoluminescence quantum yield, suggest strategies for enhancing the performance of carbon nitride photocatalysts by controlling their molecular and crystal structures. Future research will likely continue to explore the relationship between molecular structure, crystal packing, and functional properties in melem and related compounds. Advanced synthetic approaches, precise structural characterization, and theoretical modeling will contribute to a deeper understanding of these fascinating materials and expand their applications.

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